3-甲基-N,1-二苯基-1H-吡唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

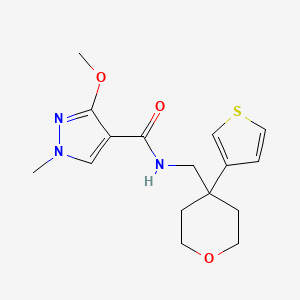

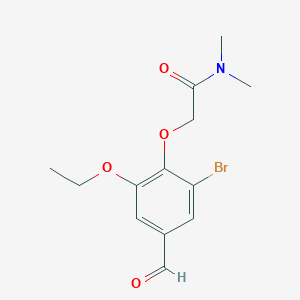

3-methyl-N,1-diphenyl-1H-pyrazol-5-amine , also known as 1-phenyl-3-methyl-5-aminopyrazole , is a nitrogen-containing heterocyclic compound. Its chemical formula is C10H11N3 , and its molecular weight is approximately 173.2 g/mol . This compound exhibits interesting properties and has applications in organic synthesis and medicinal chemistry.

Synthesis Analysis

Several synthetic methods exist for preparing this compound. For instance, Bazgir and colleagues reported an efficient pseudo-three-component condensation reaction of 1,3-diphenyl 5-amino-pyrazole with isatines, yielding 3,3-bis-(5-amino-1H-pyrazol-4-yl)indolin-2-one derivatives . Further exploration of synthetic routes and optimization strategies would enhance its accessibility.

Molecular Structure Analysis

The molecular structure of 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine consists of a pyrazole ring with a methyl group at position 3 and a phenyl group at position 1. The arrangement of atoms and bonds within the molecule influences its reactivity and biological properties .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including condensations, cyclizations, and coupling reactions. Researchers have explored its utility as a building block for constructing diverse heterocyclic scaffolds. Notably, it has been employed in the synthesis of fused heterocycles, such as bicyclic, tricyclic, tetracyclic, and spiro-fused pyrazole derivatives . These reactions offer versatility in designing novel organic molecules.

Physical And Chemical Properties Analysis

- Melting Point : Approximately 210–212°C (creamy white crystals) .

- IR Spectrum Peaks : Notable peaks include 1611 cm-1 (C=N) , 1729 cm-1 (C=O) , and 3032 cm-1 (CH–Ar) .

- NMR Spectra : Proton NMR shows signals at 3.875 ppm (OCH3) , 7.014–7.532 ppm (Ar–H) , 8.518 ppm (CH, pyrazole ring) , and 10.032 ppm (HC=O) . Carbon NMR provides additional insights into its structure.

科学研究应用

不对称烯丙基胺化催化

使用二茂铁吡唑配体(如 3-甲基-N,1-二苯基-1H-吡唑-5-胺)的钯催化不对称烯丙基胺化显示出显着的效果。该过程在立体选择性合成中很重要,在某些反应中提供高对映选择性 (Togni 等人,1996)。

抗病毒活性

源自 3-甲基-N,1-二苯基-1H-吡唑-5-胺的化合物已表现出显着的体外抗单纯疱疹病毒活性。这突出了其在开发抗病毒疗法中的潜力 (Tantawy 等人,2012)。

胺氧化酶抑制

3-甲基-N,1-二苯基-1H-吡唑-5-胺的衍生物已被合成并显示出有效抑制单胺氧化酶。这表明它们在单胺氧化酶抑制有益的神经系统疾病中的潜在用途 (Manna 等人,2002)。

抗菌筛选

3-甲基-N,1-二苯基-1H-吡唑-5-胺的某些衍生物显示出相当的抗真菌活性,尽管它们的抗菌作用不太明显。这表明抗真菌药物开发的潜在途径 (Bawa 等人,2011)。

X 射线晶体研究和生物活性

吡唑衍生物的结构和生物活性(包括源自 3-甲基-N,1-二苯基-1H-吡唑-5-胺的衍生物)已被表征。这些化合物显示出抗肿瘤、抗真菌和抗菌活性,表明它们在药学多个领域的用途 (Titi 等人,2020)。

共聚催化

3-甲基-N,1-二苯基-1H-吡唑-5-胺衍生物已用于催化 CO2 和环己烯氧化物的共聚,证明了它们在聚合物科学和环境应用中的效用 (Matiwane 等人,2020)。

荧光化学传感器开发

3-甲基-N,1-二苯基-1H-吡唑-5-胺的衍生物已被用于制造 Al3+ 和 Zn2+ 等金属离子的化学传感器。这表明它们在新型传感材料开发中的作用 (Gao 等人,2018)。

作用机制

Target of Action

Similar compounds such as pyrazole derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds are likely to interact with specific proteins or enzymes in the parasites causing these diseases.

Mode of Action

This interaction could inhibit the activity of the target, leading to the death of the parasite or the inhibition of its growth .

Biochemical Pathways

Related compounds have been shown to interfere with the life cycle of parasites, affecting their ability to infect and reproduce .

Pharmacokinetics

The compound’s molecular weight of 1732144 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Based on the activities of related compounds, it can be inferred that the compound may lead to the death of parasites or inhibit their growth .

生化分析

Biochemical Properties

Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific substitutions on the pyrazole ring .

Cellular Effects

Some pyrazole derivatives have been shown to exhibit cytotoxic activity against certain human cell lines . These compounds can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-methyl-N,1-diphenyl-1H-pyrazol-5-amine is not well-defined. It is known that pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of pyrazole derivatives can change over time, depending on factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of pyrazole derivatives can vary with dosage, with some compounds exhibiting threshold effects or toxic/adverse effects at high doses .

Metabolic Pathways

Pyrazole derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that pyrazole derivatives can interact with transporters or binding proteins, which can affect their localization or accumulation .

Subcellular Localization

Some pyrazole derivatives are known to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

属性

IUPAC Name |

5-methyl-N,2-diphenylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c1-13-12-16(17-14-8-4-2-5-9-14)19(18-13)15-10-6-3-7-11-15/h2-12,17H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRWXGLTTNAKPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2920711.png)

![4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(2-chlorophenyl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2920714.png)

![5-(Difluoromethyl)thieno[3,2-b]thiophene-3-carboxylic acid](/img/structure/B2920718.png)

![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2920719.png)

![2-(2-Fluorophenoxy)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2920720.png)

![1-(5-Chloro-2-methoxyphenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea](/img/structure/B2920724.png)

![N-benzyl-N-butyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2920726.png)